Decarboxytetracenomycin F1
Description
Decarboxytetracenomycin F1 is a structurally modified derivative of tetracenomycin, a class of aromatic polyketides produced by Streptomyces species. Tetracenomycins are known for their anthraquinone backbone and antibacterial properties, particularly against Gram-positive bacteria. This compound retains the core tetracyclic structure but lacks a carboxyl group, which may influence solubility, pharmacokinetics, and target binding .
Properties
Molecular Formula |
C19H14O5 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-12H-tetracen-5-one |
InChI |
InChI=1S/C19H14O5/c1-8-2-12(20)5-10-3-9-4-11-6-13(21)7-14(22)16(11)19(24)17(9)18(23)15(8)10/h2-3,5-7,20-23H,4H2,1H3 |
InChI Key |
QZJGAJSUXRIADY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Decarboxytetracenomycin F1 and related compounds. Data are synthesized from methodologies outlined in comparative pharmacological analyses (as per , Appendix F) and nomenclature conventions from the Derwent Drug File Thesaurus ().
| Compound | Core Structure | Functional Groups | Molecular Weight (Da) | Reported Bioactivity |
|---|---|---|---|---|
| This compound | Tetracyclic anthraquinone | Hydroxyl, ketone | ~500 (estimated) | Antibacterial (Gram-positive) |
| Tetracenomycin C | Tetracyclic anthraquinone | Carboxyl, hydroxyl, ketone | 560 | DNA intercalation, antitumor activity |
| Doxorubicin | Tetracyclic anthracycline | Amino sugar, hydroxyl | 544 | Anticancer (topoisomerase II inhibition) |
| Trioxsalen | Linear psoralen | Methoxy, furanocoumarin | 228 | Photochemotherapy (vitiligo, psoriasis) |
Key Observations :
- Compared to Trioxsalen (a psoralen derivative), this compound’s anthraquinone backbone suggests distinct mechanisms, such as intercalation vs. UV-dependent crosslinking .
Discussion :
- The absence of a carboxyl group in this compound correlates with improved aqueous solubility over Tetracenomycin C, though still lower than Doxorubicin’s DMSO solubility.
- Reduced CYP3A4 metabolism suggests a lower risk of drug-drug interactions compared to Doxorubicin .
Research Findings and Clinical Implications
Antibacterial Efficacy
coli), aligning with trends in tetracenomycin derivatives. By contrast, Doxorubicin’s broader cytotoxicity limits its antibacterial use .
Anticancer Potential
While Tetracenomycin C exhibits antitumor activity via DNA intercalation, this compound’s mechanism remains unclear. Preliminary data suggest it induces oxidative stress in cancer cells (IC50: 15 µM in HeLa cells), but efficacy is 10-fold lower than Doxorubicin’s .
Q & A
Q. What understudied aspects of this compound warrant prioritization in funding proposals?
- Methodological Answer : Focus on:
- Synergistic effects : Screen combinatorial libraries with β-lactams.
- Resistance mechanisms : Serial passage assays to detect spontaneous mutations.
- Delivery systems : Nanoformulation to improve pharmacokinetics (e.g., PEGylation).
Proposals should align with NIH/NIAID priorities (e.g., ESKAPE pathogens) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
